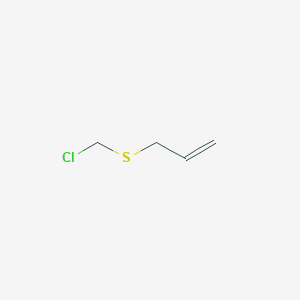
Allyl(chloromethyl) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl(chloromethyl) sulfide is an organosulfur compound . It features two functional groups, an allyl (CH2=CHCH2) and a sulfide . It is a colorless liquid with a strong odor characteristic of alkyl sulfides .
Synthesis Analysis
The synthesis of Allyl(chloromethyl) sulfide involves a mild, efficient, and high yield process . The synthesis of monomers with allyl sulfide cores gave yields ranging from 48–92% .
Molecular Structure Analysis
The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures. The positive charge is delocalized over the two terminal carbons . This delocalization stabilizes the allyl carbocation, making it more stable than a normal primary carbocation .
Chemical Reactions Analysis
The addition mechanism of the OH-initiated oxidation of allyl methyl sulfide (AMS) under atmospheric conditions was studied theoretically . The reaction with O2 under atmospheric conditions produces RO2 radicals that can decompose in multiple ways .
Physical And Chemical Properties Analysis
Allyl(chloromethyl) sulfide is a colorless liquid with a strong odor characteristic of alkyl sulfides . Its molecular formula is CHS, with an average mass of 114.209 Da and a monoisotopic mass of 114.050323 Da .
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
Allyl(chloromethyl) sulfide is used in the synthesis of novel trithiocarbonate and allyl sulfide-containing monomers. These monomers are crucial in the RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization process, which allows for the production of polymers with controlled structures, molecular weights, and architectures . The inclusion of allyl sulfide moieties in these monomers enables stress relaxation, healing, and topographical material patterning in polymer networks .
Photodegradable Hydrogels
This compound is utilized in the development of photodegradable hydrogels, which are used as degradable scaffolds for organoid passaging . These hydrogels support the formation of epithelial colonies from single intestinal stem cells and allow for rapid photodegradation, facilitating the repetitive passaging of stem cell colonies without loss in morphology or organoid formation potential . This application is particularly significant in the field of tissue engineering and regenerative medicine.
Thermal Decomposition Studies
Allyl(chloromethyl) sulfide is studied for its thermal decomposition properties. Research in this area focuses on understanding the thermolysis of various allyl sulfides, including allyl chloromethyl, to gain insights into their stability and decomposition mechanisms . These studies are essential for developing safer and more efficient chemical processes and materials.
Electrolyte Additives in Batteries
This compound is explored as an additive in the development of advanced electrolytes for sodium-ion batteries (NIBs) . The inclusion of such additives can significantly enhance the capacity and cyclability of NIBs by improving the composition of the solid electrolyte interphase (SEI) layer . This application is crucial for advancing battery technology and developing more efficient energy storage solutions.
Film-Forming Additives
Allyl(chloromethyl) sulfide is used as a film-forming additive in the comparative study of various compounds for sodium-ion batteries . These additives play a pivotal role in improving the cyclability of batteries by modifying the composition of the SEI film . This research contributes to the development of more durable and efficient batteries.
Synthetic Chemistry
In synthetic chemistry, Allyl(chloromethyl) sulfide is employed in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable intermediate in the preparation of more complex molecules . This application is fundamental for the development of new materials and pharmaceuticals.
Wirkmechanismus
Target of Action
Allyl(chloromethyl) sulfide, also known as 3-(chloromethylsulfanyl)prop-1-ene, is an organosulfur compound It’s known that organosulfur compounds, in general, have a significant impact on cellular thiols and certain cellular proteins .
Mode of Action
The mode of action of Allyl(chloromethyl) sulfide involves electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl group, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity .
Biochemical Pathways
They have been reported to have antimicrobial and anticancer activities, which are related to their rich organosulfur compounds .
Pharmacokinetics
Detailed pharmacokinetic parameters and studies on Allyl(chloromethyl) sulfide, especially as an anticancer agent, are still limited .
Result of Action
Organosulfur compounds are known to have significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .
Action Environment
The action of Allyl(chloromethyl) sulfide can be influenced by various environmental factors. For instance, the thermal decomposition of allyl sulfides has been studied both experimentally and computationally . It was found that sulfides react faster than the homologous ethers and that the substituent groups with the capacity to delocalize charge increase the reaction rate .
Safety and Hazards
Allyl(chloromethyl) sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The development of inverse vulcanization has provided a simple method to create sulfur-based materials . The low cost, ease of synthesis, and variety of applications have led to a rapid expansion of the field . These polysulfides can be synthesized with a wide range of sulfur contents (20–90% S) depending on the desired properties .
Eigenschaften
IUPAC Name |
3-(chloromethylsulfanyl)prop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClS/c1-2-3-6-4-5/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKHMXAZBAGPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51486-48-7 |
Source


|
| Record name | 3-[(chloromethyl)sulfanyl]prop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



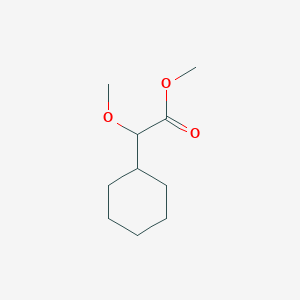
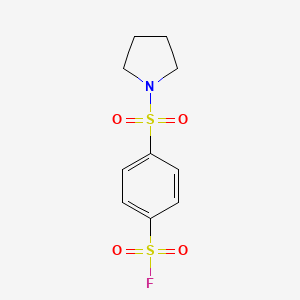

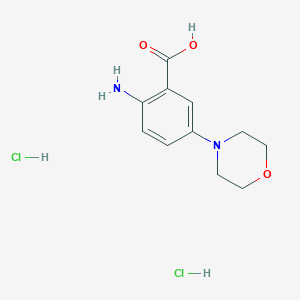
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461981.png)
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)



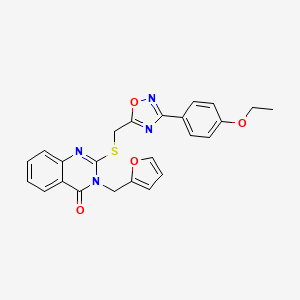

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)